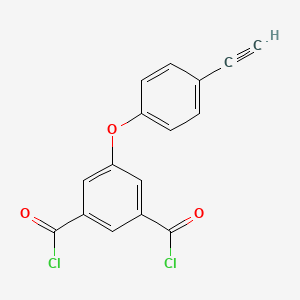
5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride is an organic compound that belongs to the class of 1,3-dicarbonyl compounds These compounds are characterized by the presence of two carbonyl groups separated by a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride typically involves the reaction of 5-(4-Ethynylphenoxy)benzene-1,3-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The reaction proceeds as follows:
- Dissolve 5-(4-Ethynylphenoxy)benzene-1,3-dicarboxylic acid in anhydrous dichloromethane (CH2Cl2).
- Add thionyl chloride or oxalyl chloride dropwise to the solution while stirring.
- Allow the reaction mixture to stir at room temperature for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The ethynyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include room temperature and the presence of a base such as triethylamine (Et3N).
Reduction: Reagents such as LiAlH4 or NaBH4; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents such as KMnO4 or O3; conditions include aqueous or organic solvents and controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives. The carbonyl groups can participate in redox reactions, altering the oxidation state of the compound and generating different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentanedione: A simple 1,3-dicarbonyl compound with similar reactivity.
1,3-Diacetylbenzene: Another 1,3-dicarbonyl compound with a benzene ring.
5-(4-Hydroxyphenyl)benzene-1,3-dicarbonyl dichloride: A structurally similar compound with a hydroxyl group instead of an ethynyl group.
Uniqueness
5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications. The ethynyl group can undergo additional reactions such as cycloaddition and polymerization, making the compound versatile for various synthetic and industrial applications.
Propriétés
Numéro CAS |
92176-85-7 |
|---|---|
Formule moléculaire |
C16H8Cl2O3 |
Poids moléculaire |
319.1 g/mol |
Nom IUPAC |
5-(4-ethynylphenoxy)benzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C16H8Cl2O3/c1-2-10-3-5-13(6-4-10)21-14-8-11(15(17)19)7-12(9-14)16(18)20/h1,3-9H |
Clé InChI |
ZLXNNWJYUZEWSC-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)OC2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
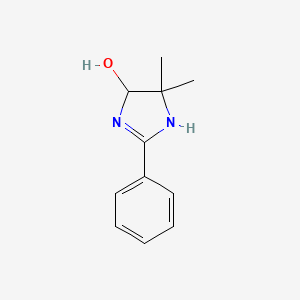
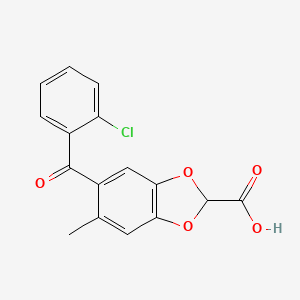
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)
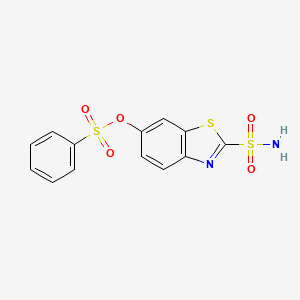
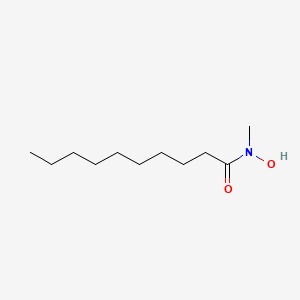
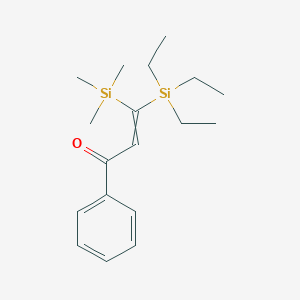
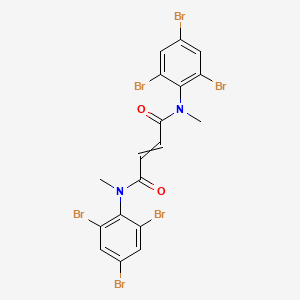
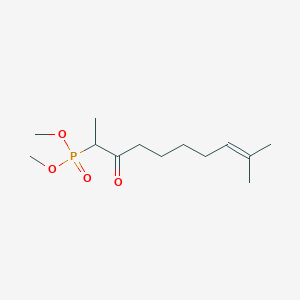
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
